Hyacinthacine B3
Description
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1S,2R,3R,5R,7R,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |
InChI |
InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6-,7-,8-,9+/m1/s1 |
InChI Key |
PIBHCJDPQRCONN-MVEQLIQHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O |
Canonical SMILES |
CC1CC(C2N1C(C(C2O)O)CO)O |
Synonyms |
hyacinthacine B3 |
Origin of Product |
United States |
Preparation Methods
Preparation of the 1,2-anti-Amino Alcohol Precursor
The synthesis commenced with (2S)-4-penten-2-ol (12), which underwent Sharpless asymmetric dihydroxylation (AD) using AD-mix-β to furnish diol 13 in 99% yield with a 4:1 diastereomeric ratio (dr). Subsequent protection of the primary alcohol as a para-methoxybenzyl (PMB) ether and oxidation of the secondary alcohol yielded α-hydroxy aldehyde 8. A Petasis reaction with β-styrenyl boronic acid (9) and benzylamine installed the C-2 amine and C-5 hydroxymethyl groups, delivering amino alcohol 7 in 73% yield over two steps.
Table 1. Key intermediates and their yields
| Intermediate | Reaction Step | Yield (%) |
|---|---|---|
| 13 | Asymmetric dihydroxylation | 99 |
| 7 | Petasis reaction | 73 |
| 17 | Oxazolidinone formation | 90 |
Construction of the Pyrrolizidine Core
Oxazolidinone formation from 7 using triphosgene (90% yield) provided 17, setting the stage for RCM. Treatment with Grubbs’ second-generation catalyst in dichloromethane effected cyclization to form the bicyclic framework (21) in 66% yield. Critical to this step was the trans-2,5-disubstituted dihydropyrrole intermediate, which favored the desired cis-fused ring system.
Late-Stage Functionalization and Deprotection
Mesylation and Cyclization
Selective mesylation of the C-7 hydroxyl group in 20 with methanesulfonyl chloride (1.05 equiv) under basic conditions (EtN, 0°C) afforded pyrrolizidine 21 in quantitative yield. This step proceeded with retention of configuration, as confirmed by NOESY correlations between H-5 and H-7.
Global Deprotection
Hydrogenolysis of 21 over Pd/C in methanol cleaved the benzyl and PMB protecting groups, delivering this compound (2) in 68% yield after ion-exchange chromatography. The final product exhibited optical rotation (c 0.33, HO), consistent with the reported configuration.
Analytical Validation and Structural Confirmation
Spectroscopic Correlations
The H and C NMR spectra of synthetic this compound matched literature data, with key resonances at δ 3.85 (H-1), 3.72 (H-3), and δ 75.2 (C-7). NOESY interactions between H-1/H-3 and H-5/H-7 confirmed the cis-junction of the pyrrolizidine rings.
Discrepancies in Earlier Structural Assignments
Synthetic studies revealed that the originally proposed structure for Hyacinthacine B7 was erroneous, as its H NMR data and optical rotation () diverged significantly from natural isolates. This underscores the necessity of total synthesis for validating alkaloid structures proposed solely via NMR analysis.
Challenges and Side Reactions
Unanticipated Lactam Formation
Attempted Swern oxidation of alcohol 21 to ketone 29 unexpectedly yielded lactam-carboxylic acid 27 as the major product (38% yield), attributed to overoxidation and intramolecular cyclization. This side reaction necessitated careful optimization of reaction times and temperatures to minimize byproduct formation.
Chemical Reactions Analysis
Types of Reactions
Hyacinthacine B3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can be used to reduce any ketone or aldehyde functionalities.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Glycosidase Inhibition
Hyacinthacine B3 exhibits notable glycosidase inhibitory activity, which is crucial for its potential therapeutic applications, especially in managing metabolic disorders such as type II diabetes. The compound's structure allows it to interact selectively with various glycosidases, leading to inhibition at micromolar concentrations.
Inhibition Profile
- Almond β-Glucosidase : IC₅₀ of 320 µM
- Bovine Liver β-Galactosidase : IC₅₀ of 110 µM
- Rat Intestinal Lactase β-Galactosidase : IC₅₀ of 3.6 µM (strong activity) .
These values indicate that while this compound shows moderate inhibition against some enzymes, it is particularly effective against rat intestinal lactase, suggesting a targeted approach for potential treatments.
Therapeutic Potential
The inherent properties of this compound position it as a candidate for further investigation in therapeutic contexts:
- Diabetes Management : Given its glycosidase inhibitory activity, this compound could be explored as a lead compound for developing new treatments for type II diabetes. The ability to modulate carbohydrate metabolism through glycosidase inhibition may help regulate blood sugar levels effectively .
- Antiviral Properties : Some studies suggest that polyhydroxylated pyrrolizidine alkaloids, including this compound, may exhibit antiviral properties. This potential warrants further exploration into its mechanisms and efficacy against viral infections .
Synthetic Methodologies
The total synthesis of this compound has been achieved through various synthetic routes, confirming its structural identity and enabling the production of analogs for structure-activity relationship studies.
Synthesis Overview
- The synthesis typically begins with a common precursor, such as an anti-1,2-amino alcohol, which undergoes several transformations to yield this compound.
- A notable synthetic route involves asymmetric dihydroxylation and subsequent reactions that lead to high yields of the target compound .
| Synthetic Route | Yield (%) | Key Steps |
|---|---|---|
| Asymmetric Dihydroxylation | 68% | Formation of α-hydroxy aldehyde |
| Benzylation and Deprotection | 100% | Preparation of amino diol |
| Final Hydrogenolysis | 68% | Yielding this compound |
This table summarizes the key steps involved in the synthesis of this compound, highlighting the efficiency of the methods employed.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound and its analogs:
- A study conducted by Savaspun et al. detailed the total synthesis of Hyacinthacines B3, B4, and B5 from a common precursor. The research confirmed their structures through spectroscopic methods and emphasized the need for further biological testing to explore their full therapeutic potential .
- Another investigation highlighted the selective glycosidase inhibition exhibited by various hyacinthacines, including B3, suggesting that these compounds could serve as templates for developing new glycosidase inhibitors .
Mechanism of Action
Hyacinthacine B3 exerts its effects primarily through the inhibition of glycosidases. These enzymes are involved in the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, this compound can interfere with carbohydrate metabolism, which is crucial in various biological processes. The molecular targets include specific glycosidases, and the pathways involved are those related to carbohydrate metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Hyacinthacine B3 is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its glycosidase inhibitory activity. Compared to other hyacinthacines, this compound has been confirmed to have a correct structure, while some others, like hyacinthacine B7, have been shown to have incorrect structures .
Q & A
Q. What established synthetic pathways are used for Hyacinthacine B3, and what key intermediates are critical for its stereoselective synthesis?
Methodological Answer: this compound, a pyrrolizidine alkaloid, is synthesized via strategies such as N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reactions, analogous to Hyacinthacine A1 synthesis . Key intermediates include furan-derived precursors, which undergo photooxygenation to generate reactive carbonyl groups. Purification often employs chiral column chromatography to ensure enantiomeric purity. Characterization requires NMR (¹H/¹³C), MS, and polarimetry for stereochemical validation. Researchers should prioritize retrosynthetic analysis to identify modular intermediates and optimize catalytic conditions for yield enhancement.
Q. How does the stereochemistry of this compound influence its glycosidase inhibitory activity?
Methodological Answer: Stereochemistry directly impacts binding affinity to glycosidase active sites. Use competitive inhibition assays with purified enzymes (e.g., α-glucosidase) to compare IC₅₀ values of stereoisomers. X-ray crystallography or molecular docking can elucidate spatial interactions. For reproducibility, document enzyme source, assay pH, and substrate concentration, adhering to statistical reporting standards (e.g., p-values <0.05) .
Q. What spectroscopic techniques are essential for characterizing this compound and verifying its structural integrity?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (COSY, HSQC, HMBC) resolves stereochemistry. Compare experimental data with literature values for known hyacinthacines. For novel derivatives, supplement with IR and CD spectroscopy to validate functional groups and optical activity .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported enzymatic inhibition data for this compound across studies?
Methodological Answer: Conduct meta-analysis to identify variables affecting results, such as assay temperature, enzyme isoforms, or compound purity. Replicate studies under standardized conditions (e.g., pH 6.8, 37°C) and use ANOVA to assess inter-study variability . Validate purity via HPLC (>95%) and report detailed synthetic protocols to minimize batch-to-batch variation .
Q. How can computational modeling synergize with experimental data to predict this compound’s binding modes to glycosidases?
Methodological Answer: Employ molecular dynamics (MD) simulations and density functional theory (DFT) to model enzyme-ligand interactions. Calibrate models using crystallographic data from homologous enzymes. Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference results with kinetic inhibition constants (Kᵢ) for mechanistic coherence .
Q. What methodologies address low yields in this compound synthesis, particularly during NHC-catalyzed steps?
Methodological Answer: Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., THF vs. DCM) to enhance reaction efficiency. Use Design of Experiments (DoE) to identify critical factors (temperature, substrate ratio). Replace traditional workup with flow chemistry for scalable purification. Document all parameters in supplementary materials for reproducibility .
Data Presentation Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
